(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine

Kinase inhibition SYK FLT3

(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine (CAS 1243000-01-2) is a synthetic small molecule belonging to the class of substituted thiophene-methylamine derivatives. It features a 3,5-difluoroaniline moiety linked via a methylene bridge to a thiophene ring that bears a piperidin-1-ylmethyl substituent at the 4‑position.

Molecular Formula C17H20F2N2S
Molecular Weight 322.4 g/mol
CAS No. 1243000-01-2
Cat. No. B1392493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
CAS1243000-01-2
Molecular FormulaC17H20F2N2S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CSC(=C2)CNC3=CC(=CC(=C3)F)F
InChIInChI=1S/C17H20F2N2S/c18-14-7-15(19)9-16(8-14)20-10-17-6-13(12-22-17)11-21-4-2-1-3-5-21/h6-9,12,20H,1-5,10-11H2
InChIKeyCGJSBKKHBFSYLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine (CAS 1243000-01-2) – Structural & Pharmacological Baseline


(3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine (CAS 1243000-01-2) is a synthetic small molecule belonging to the class of substituted thiophene-methylamine derivatives. It features a 3,5-difluoroaniline moiety linked via a methylene bridge to a thiophene ring that bears a piperidin-1-ylmethyl substituent at the 4‑position . The compound has a molecular formula of C₁₇H₂₀F₂N₂S and a molecular weight of 322.42 g·mol⁻¹, and is commercially available with a minimum purity of 95% . Structurally, it is closely related to the clinical-stage SYK/FLT3 inhibitor TAK‑659, which carries a 4‑chlorophenyl group in place of the 3,5‑difluorophenyl moiety . This compound is primarily utilized in early-stage medicinal chemistry and chemical biology research, where precise control over halogen‑dependent electronic and steric properties is essential for structure‑activity relationship (SAR) campaigns [1].

Halogen SAR probe for SYK/FLT3 selectivity scanning
DMPK optimization favoring metabolic stability rank
CNS penetrant probe predicted higher MPO profile
Quality-controlled reagent 95% min purity, suitable for HTS

Why Generic Substitution Fails for (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine: Halogen-Dependent Pharmacology


Although the 4‑chlorophenyl analog (TAK‑659) has demonstrated potent dual SYK/FLT3 inhibition (IC₅₀ 3.2 nM and 4.6 nM, respectively) , simple replacement of the chlorine atom with a 3,5‑difluoro substitution pattern can dramatically alter target engagement, metabolic stability, and physicochemical properties. A molecular matched‑pair analysis across the ChEMBL database revealed that fluorine‑to‑chlorine replacement changes binding constants by >0.5 log units in approximately 40% of cases, and the direction of the shift is unpredictable without experimental validation [1]. Furthermore, the 3,5‑difluoro pattern introduces distinct electronic effects—both fluorine atoms are meta to the amine linker—that cannot be mimicked by a single para‑fluorine or para‑chlorine substituent. These differences mean that in‑class compounds are not interchangeable; procurement of the specific 3,5‑difluoro derivative is mandatory for projects where the halogen‑dependent SAR or the pharmacokinetic profile conferred by the difluoro motif is being investigated.

4‑Chloro analog (TAK‑659) Halogen substitution unpredictably shifts kinase binding; >0.5 log unit changes in ~40% of matched pairs.
4‑Fluoro or unsubstituted analogs Electronic and steric profiles differ; 3,5‑difluoro motif cannot be mimicked by a single para substituent.
N‑Methyl analog (CAS 937651-18-8) Hydrogen‑bond donor capacity alters pharmacophore; may not transfer target engagement.

Quantitative Differentiation Evidence for (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine vs. Closest Analogs


Halogen-Dependent Kinase Inhibition: 3,5-Difluoro vs. 4-Chloro (TAK-659) Binding Potential

The 4‑chlorophenyl analog TAK‑659 is a validated dual SYK/FLT3 inhibitor with IC₅₀ values of 3.2 nM (SYK) and 4.6 nM (FLT3) . While no public IC₅₀ data exist for the 3,5‑difluoro derivative, a large‑scale matched molecular pair analysis of fluorine‑to‑chlorine replacements shows that chlorine‑containing compounds exhibit marginally stronger mean binding (50% of cases show improved binding vs. 42% for fluorine), but the distribution is broad, with 40% of pairs differing by >0.5 log units [1]. The 3,5‑difluoro pattern may yield distinct kinase selectivity profiles compared to the 4‑chloro analog, making it a critical probe for halogen‑dependent SAR campaigns.

Kinase inhibition
Class-level inference
TAK-659 (4-Cl): SYK IC₅₀ 3.2 nM, FLT3 4.6 nM; 3,5‑diF: no public IC₅₀
Halogen-dependent selectivity context; MMP analysis predicts variable ΔpIC₅₀
Data to verify for this scaffold
Kinase inhibition SYK FLT3 Halogen SAR TAK-659

Metabolic Stability: 3,5-Difluoro vs. 4-Chloro and 4-Fluoro Analogs

The 3,5‑difluorophenyl motif is expected to confer superior metabolic stability compared to the 4‑chlorophenyl analog. Fluorine atoms block oxidative metabolism at the substituted positions, and a systematic study of difluorinated heterocyclic amines demonstrated high intrinsic metabolic stability in microsomal clearance assays . In contrast, chlorine is more susceptible to oxidative dehalogenation and glutathione conjugation [1]. While no head‑to‑head microsomal stability data are available for this specific scaffold, the established rank order of metabolic stability (3,5‑diF > 4‑F > 4‑Cl) supports the selection of the difluoro derivative for DMPK‑optimization programs.

Metabolic stability
Class-level inference
3,5‑diF > 4‑F > 4‑Cl
Predicted rank order from microsomal clearance literature
Supports DMPK lead-optimization screening
No head-to-head data for this scaffold
Metabolic stability Microsomal clearance Fluorine effect DMPK

Physicochemical Differentiation: Lipophilicity and Solubility vs. 4-Chloro Analog

Replacement of chlorine with fluorine typically reduces lipophilicity by approximately 0.5–0.8 log P units for aromatic substitutions, while simultaneously improving aqueous solubility [1]. The 3,5‑difluorophenyl group is more polar than the 4‑chlorophenyl group, which may translate into a lower Log P and higher thermodynamic solubility for the difluoro derivative. This physicochemical shift is relevant for oral bioavailability predictions and formulation development.

Lipophilicity shift
Class-level inference
Estimated ΔLogP ≈ −0.5 to −1.0
May improve oral absorption profile vs. chloro analog
Computational prediction, requires experimental validation
Lipophilicity LogP Solubility Physicochemical properties

CNS Multiparameter Optimization (MPO) Score: 3,5-Difluoro vs. 4-Chloro Analog

The CNS MPO score, which predicts blood‑brain barrier penetration, favors compounds with lower lipophilicity, lower molecular weight, and fewer aromatic chlorine atoms [1]. The 3,5‑difluoro derivative (MW 322.42, no chlorine) is expected to achieve a higher CNS MPO score than the 4‑chloro analog (MW 320.9, one chlorine). While direct MPO scores are not reported, the structural attributes of the difluoro compound align more closely with CNS‑drug space.

CNS MPO shift
Class-level inference
Estimated ΔMPO ≈ +0.5 to +1.0
Higher predicted BBB penetration favorability
In silico MPO parameters; direct CNS PK data missing
CNS penetration Blood-brain barrier MPO score Drug design

Synthetic Accessibility and Purity: 95% Minimum Purity Specification

The 3,5‑difluoro derivative is commercially available with a guaranteed minimum purity of 95% , providing a reliable starting point for biological assays. In contrast, the N‑methyl analog (CAS 937651-18-8) and the 4‑fluoro analog (CAS 1242898-95-8) are offered by fewer suppliers and often lack explicit purity specifications in public catalogs . The defined purity of the difluoro compound reduces batch‑to‑batch variability in downstream assays.

Purity specification
Supplier spec
Min. 95% vs. unspecified for N-methyl/4-F analogs
Defined purity supports reproducible assays
Supplier specification, independent verification recommended
Purity Synthetic accessibility Quality control Procurement

N-Methyl vs. N-(3,5-Difluorophenyl) Substitution: Impact on Hydrogen‑Bond Donor Capacity and Target Engagement

The N‑methyl analog (CAS 937651-18-8) contains a secondary amine (N‑H) with hydrogen‑bond donor (HBD) capacity, whereas the 3,5‑difluoro derivative is a tertiary aniline with no HBD . This difference fundamentally alters the hydrogen‑bonding pharmacophore: the N‑methyl analog can donate a hydrogen bond to target residues, while the difluoro compound relies on hydrophobic and dipolar interactions. SAR studies on related thiophene‑methylamine kinase inhibitors have shown that N‑substitution dramatically modulates potency ; therefore, the two compounds are not functionally interchangeable in any target‑engagement assay.

HBD capacity
Class-level inference
3,5‑diF: HBD = 0 (tertiary aniline); N‑methyl: HBD = 1 (secondary amine)
Different hydrogen-bond pharmacophore; not interchangeable in target engagement assays
Structural analysis; experimental SAR may vary
Hydrogen-bond donor Secondary amine Target engagement SAR

Optimal Application Scenarios for (3,5-Difluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine in Scientific Research & Procurement


Halogen‑Focused Kinase SAR Probe for SYK/FLT3 and Related Targets

Given the established activity of the 4‑chloro analog TAK‑659 as a SYK/FLT3 inhibitor, the 3,5‑difluoro derivative is an ideal comparative tool for halogen‑scanning SAR studies . Researchers can use the difluoro compound to probe how the electronic and steric effects of the 3,5‑difluoro pattern alter kinase selectivity versus the 4‑chloro and 4‑fluoro congeners. This application is directly grounded in the kinase inhibition evidence presented in Section 3, Evidence Item 1.

DMPK Lead‑Optimization Starting Point with Enhanced Metabolic Stability

The predicted higher metabolic stability of the 3,5‑difluoro motif makes this compound a valuable starting point for lead‑optimization programs where microsomal clearance is a key bottleneck . Procurement of this specific derivative enables direct comparison of intrinsic clearance rates with the 4‑chloro analog (TAK‑659) in liver microsome or hepatocyte assays, as discussed in Section 3, Evidence Item 2.

CNS‑Penetrant Chemical Probe for Neuro‑Oncology or Neuroinflammation Targets

The favorable CNS MPO profile predicted for the 3,5‑difluoro derivative, relative to the 4‑chloro analog, supports its use in neuroscience drug‑discovery programs where blood‑brain barrier penetration is required [1]. This scenario is based on the physicochemical differentiation outlined in Section 3, Evidence Item 4.

Quality‑Controlled Reagent for Reproducible High‑Throughput Screening

With a commercially guaranteed purity of ≥95% , the 3,5‑difluoro compound is suitable for high‑throughput screening (HTS) and quantitative biochemical assays where impurities could confound dose‑response data. In contrast to analogs with unspecified purity, the defined quality standard supports reproducible pharmacological profiling, as detailed in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Kinase SAR probe studies
Halogen-dependent selectivity profile
Kinase panel endpoint comparison
DMPK lead-optimization studies
Metabolic stability rank order
Microsomal clearance assay endpoints
CNS penetrant probe research
Predicted CNS MPO profile
Blood-brain barrier penetration endpoints
High-throughput screening reagent
Purity specification level
Assay reproducibility review
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